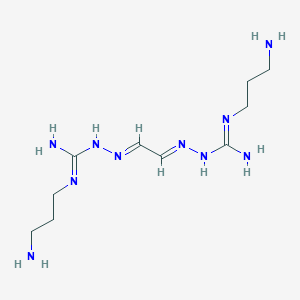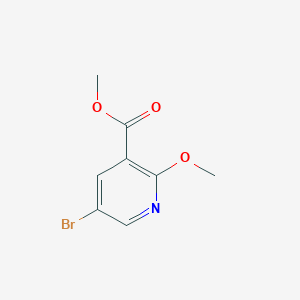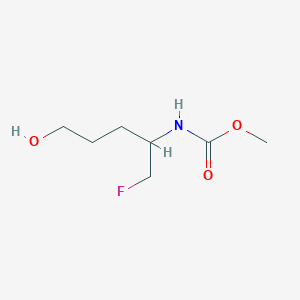![molecular formula C9H16ClN3O4 B055968 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol CAS No. 117907-42-3](/img/structure/B55968.png)
2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol, also known as DEPE, is a chemical compound that belongs to the family of alkylated pyridines. DEPE is a synthetic compound that has been extensively studied for its potential use in scientific research.
作用机制
2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol exerts its effects by binding to specific sites on ion channels and transporters, thereby modulating their function. This compound has been shown to selectively block the activity of certain ion channels and transporters, including the Na+/K+ ATPase and the K+ channel. The exact mechanism of action of this compound is still being studied, but it is believed to involve a combination of electrostatic and hydrophobic interactions.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of the Na+/K+ ATPase, which is responsible for maintaining the electrochemical gradient across cell membranes. This compound has also been shown to inhibit the activity of the K+ channel, which is involved in regulating the resting membrane potential of cells. In vivo studies have demonstrated that this compound can modulate the activity of ion channels and transporters in various tissues, including the heart, brain, and kidney.
实验室实验的优点和局限性
2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. This compound is also highly specific in its effects, allowing researchers to selectively modulate the activity of ion channels and transporters. However, this compound also has some limitations. It can be toxic at high concentrations, and its effects may vary depending on the cell type and experimental conditions used.
未来方向
There are several future directions for research on 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol. One area of interest is the development of more selective and potent analogs of this compound that can be used to study the function of specific ion channels and transporters. Another area of interest is the use of this compound in the development of new drugs for the treatment of various diseases, including hypertension and heart failure. Finally, further studies are needed to better understand the mechanism of action of this compound and its effects on ion channels and transporters in different tissues and under different experimental conditions.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in scientific research. Its ability to selectively modulate the activity of ion channels and transporters has made it a valuable tool for studying their function. While this compound has some limitations, its advantages make it a useful compound for a wide range of research applications. Further studies are needed to fully understand the mechanism of action of this compound and its potential for use in the development of new drugs.
合成方法
2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol can be synthesized by reacting 2,6-diaminopyridine with 2-chloroethanol in the presence of potassium carbonate. The resulting product is then purified using column chromatography to obtain this compound in high purity. The synthesis method is relatively simple and has been optimized for large-scale production.
科学研究应用
2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol has been widely used in scientific research as a tool for studying the function of ion channels and transporters. This compound can be used to selectively block certain ion channels and transporters, thereby allowing researchers to study their function in greater detail. This compound has also been used as a substrate for the measurement of transport activity in cells and tissues.
属性
| 117907-42-3 | |
分子式 |
C9H16ClN3O4 |
分子量 |
229.23 g/mol |
IUPAC 名称 |
2-[3,5-diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol |
InChI |
InChI=1S/C9H15N3O4/c10-6-5-7(11)9(16-4-2-14)12-8(6)15-3-1-13/h5,13-14H,1-4,10-11H2 |
InChI 键 |
FJLWSRYKQCJGGK-UHFFFAOYSA-N |
SMILES |
C1=C(C(=NC(=C1N)OCCO)OCCO)N |
规范 SMILES |
C1=C(C(=NC(=C1N)OCCO)OCCO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



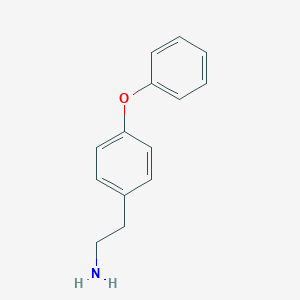
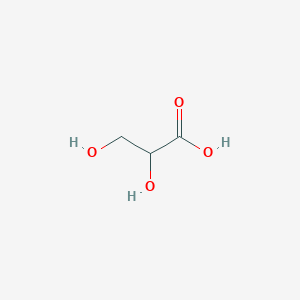
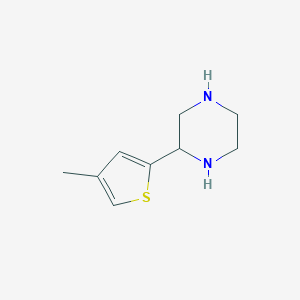
![2-[[(3E)-2-chloro-3-(2,2-dicyanoethylidene)-1-cyclopentenyl]methylidene]propanedinitrile; pyridine](/img/structure/B55894.png)
![2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55898.png)
![1-[(3R,4S)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B55902.png)

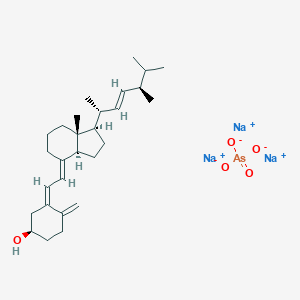
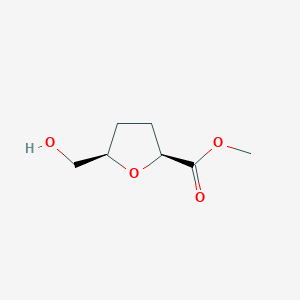
![2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone](/img/structure/B55907.png)
